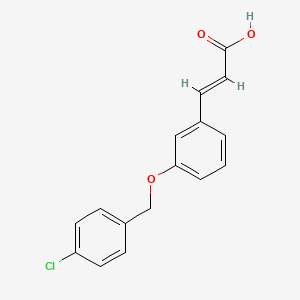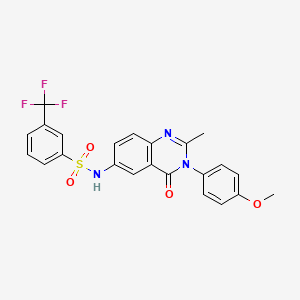![molecular formula C13H14F2N2O3 B2822485 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid CAS No. 923207-45-8](/img/structure/B2822485.png)
1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring, a difluorophenyl group, and a carboxylic acid moiety
科学的研究の応用
1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound can be used in the production of advanced materials and chemicals with unique properties.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of 2,4-difluorophenyl isocyanate with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include carboxylate derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
作用機序
The mechanism by which 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The carboxylic acid moiety plays a crucial role in its solubility and bioavailability.
類似化合物との比較
1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Fluoxetine: Both compounds contain a fluorophenyl group, but fluoxetine is primarily used as an antidepressant.
Pregabalin: This compound also contains a piperidine ring and is used to treat neuropathic pain.
Carbamazepine: Similar in structure, carbamazepine is used as an anticonvulsant and mood stabilizer.
特性
IUPAC Name |
1-[(2,4-difluorophenyl)carbamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-9-3-4-11(10(15)6-9)16-13(20)17-5-1-2-8(7-17)12(18)19/h3-4,6,8H,1-2,5,7H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQLXRAKIDQDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
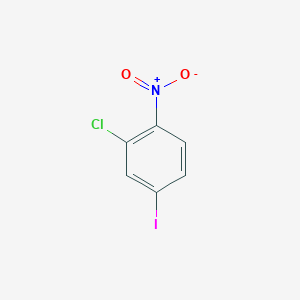
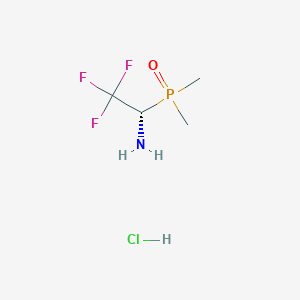
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2822406.png)
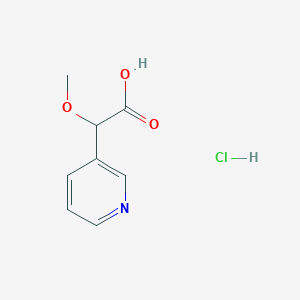
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)
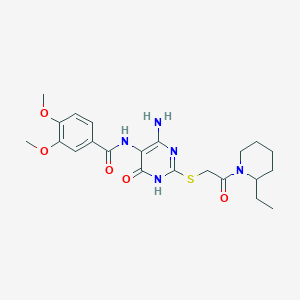

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)
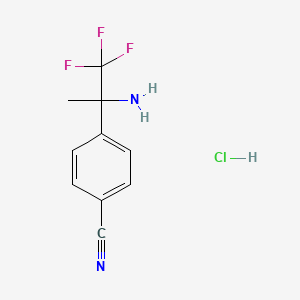
![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)
